Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate
Description
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
methyl 2-methyl-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-3-4-7(5-8(6)10(18)19-2)9-16-11(20-17-9)12(13,14)15/h3-5H,1-2H3 |
InChI Key |
DYAKKPDJUXWBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Oxime Formation
- Starting esters such as methyl 2-methyl-5-cyanobenzoate are used as precursors.
- These nitrile-containing compounds are refluxed with hydroxylamine to afford the corresponding oximes, specifically (Z)-methyl 2-methyl-5-(N'-hydroxycarbamimidoyl)benzoate, in quantitative yields.
Cyclization to 1,2,4-Oxadiazole Ring
- The oxime intermediates are then treated with bromodifluoroacetic anhydride or trifluoroacetic anhydride in pyridine or similar polar aprotic solvents.
- This step induces cyclization, forming the 1,2,4-oxadiazole ring with the trifluoromethyl substituent at the 5-position.
- Yields for this cyclization step range between 70–80%.
Coupling to Form the Target Compound
- The 5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate intermediates can be coupled with nucleophiles such as amines using peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and bases such as 4-methylmorpholine (NMM).
- This coupling forms amide derivatives; however, for the ester target compound, the bromodifluoromethyl intermediates are directly converted to the trifluoromethyl oxadiazole esters by treatment with trifluoroacetic anhydride.
Radiochemical and Advanced Synthetic Approaches
- Radiolabeling studies involving fluorine-18 incorporation into the trifluoromethyl group have been reported, using the bromodifluoromethyl precursor heated with cesium fluoride-18 in DMSO at elevated temperatures (150–160 °C) to yield the trifluoromethyl oxadiazole compound labeled with radioactive fluorine.
- This method demonstrates the robustness of the oxadiazole scaffold and the feasibility of late-stage functionalization for imaging applications.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime formation | Hydroxylamine, reflux in suitable solvent | Quantitative | High purity oxime intermediate |
| Cyclization to oxadiazole | Bromodifluoroacetic anhydride, pyridine, RT | 70–80 | Formation of bromodifluoromethyl oxadiazole |
| Conversion to trifluoromethyl oxadiazole | Trifluoroacetic anhydride, RT | 70–80 | Direct introduction of trifluoromethyl group |
| Coupling with amines (if applicable) | HATU, NMM, room temperature | 50–70 | Used for amide derivatives, not ester target |
| Radiolabeling (advanced) | Cs[18F], DMSO, 150–160 °C | 2–5 (decay corrected) | PET tracer synthesis, low radiochemical yield |
Mechanistic Insights
- The cyclization mechanism involves nucleophilic attack of the oxime oxygen on the electrophilic bromodifluoroacetic anhydride, followed by ring closure to form the 1,2,4-oxadiazole.
- The trifluoromethyl group is introduced during this cyclization, replacing the bromodifluoromethyl group upon treatment with trifluoroacetic anhydride.
- The stability of the trifluoromethyl-substituted oxadiazole ring under reaction conditions is notable, allowing for further functionalization or radiolabeling.
Supporting Synthetic Examples from Related 1,2,4-Oxadiazole Derivatives
- Analogous syntheses of methyl 2-chloro-5-(5-(6-chloro-3-(ethylthio)pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate have been performed by cyclization of acyl chlorides with oxime intermediates, followed by substitution reactions.
- These methods underscore the versatility of the oxadiazole ring formation via cyclization of hydroxylamine derivatives with acyl chlorides or anhydrides.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Biological Studies: The compound is used in biological assays to study enzyme interactions and cellular responses.
Mechanism of Action
The mechanism by which Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as inflammation, apoptosis, or proliferation.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a benzoate-1,2,4-oxadiazole scaffold with analogues reported in recent studies. Key differences lie in substituents on the benzoate ring and the oxadiazole-linked aromatic systems:
Key Observations :
- Electronic Properties : The -CF₃ group’s electron-withdrawing nature may reduce oxadiazole ring electron density, affecting π-π stacking interactions in biological targets.
- Steric Considerations : Pyrazole-linked analogues (e.g., ) introduce bulkier substituents, which may limit binding to compact active sites.
Physicochemical Properties
Biological Activity
Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzoate moiety with a trifluoromethyl-substituted oxadiazole ring, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 303.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
This compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies indicate that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .
- Caspase Activation and Apoptosis Induction : Similar compounds have been reported to act as activators of caspases, which are crucial for the apoptotic process in cells. This suggests that this compound may also induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important enzymes in neurobiology. Some derivatives have shown moderate inhibition, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Efficacy : In a study involving various oxadiazole derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv. It exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated on different cancer cell lines. Results indicated that at concentrations below 50 µM, it did not show cytostatic properties; however, higher concentrations led to significant cytotoxic effects in specific cancer types.
Table 2: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-methyl-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzoate esters and trifluoromethyl-oxadiazole precursors. For example, analogous oxadiazole-containing compounds are synthesized using nucleophilic aromatic substitution or cyclization reactions under reflux with catalysts like triethylamine . Optimize reaction temperatures (typically 80–120°C) and solvent systems (e.g., THF or DMF) to enhance yields. Monitor reaction progress via TLC or HPLC, as impurities from incomplete cyclization may reduce purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions. For purity, employ reverse-phase HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds >95% are recommended for biological studies .
Q. What are the key stability considerations for storage and handling?
- Methodology : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the oxadiazole ring. Conduct accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–40°C) to identify degradation pathways. Use inert atmospheres (argon or nitrogen) during handling to avoid oxidation .
Advanced Research Questions
Q. How does the trifluoromethyl-oxadiazole moiety influence bioactivity in pesticidal or antifungal applications?
- Methodology : Compare the compound’s activity against pest or fungal models (e.g., Fusarium spp.) with structurally related analogs. For instance, flufenoxadiazam (a fungicide with a trifluoromethyl-oxadiazole group) shows EC₅₀ values <10 nM against fungal pathogens, suggesting the moiety enhances target binding . Perform molecular docking studies with fungal cytochrome P450 enzymes to identify binding interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
- Methodology : Systematically vary substituents (e.g., methyl vs. phenyl groups on the benzoate ring) and assess activity across multiple assays. For example, oxadiazole derivatives with electron-withdrawing groups (e.g., –CF₃) exhibit higher antifungal potency than electron-donating groups . Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic applications?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks. For oxadiazoles, the C3 position is typically reactive in cycloaddition reactions. Compare computational results with experimental data from X-ray crystallography (if available) to validate predictions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee%) during scale-up. For racemic mixtures, consider asymmetric catalysis with chiral ligands (e.g., BINAP) to control stereochemistry. Document solvent selection (e.g., ethanol vs. dichloromethane) to minimize racemization during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
